2-(Azepan-1-ylsulfonyl)ethylamine oxalate is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines a pyridine ring with an azepane moiety, linked through a sulfonamide group. Its classification falls within the realm of organic compounds, specifically as an amine derivative with sulfonyl and oxalate functionalities.
The synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate can be approached through various methods, primarily focusing on traditional organic synthesis techniques. The synthesis typically involves several key steps:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the synthesis and confirming the structure of the final product .
The molecular structure of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate is characterized by:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to predict its interactions with biological targets.
The chemical reactivity of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate includes:
These reactions can be studied under various conditions to optimize yields and selectivity for desired products .
The mechanism of action for compounds like 2-(Azepan-1-ylsulfonyl)ethylamine oxalate typically involves:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
Key physical and chemical properties of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
The scientific uses of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate include:
The synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine oxalate necessitates a carefully designed multi-step sequence. The core strategy involves the modular construction of the tertiary amine backbone, followed by sulfonylation with the azepane moiety, and culminating in oxalate salt formation for isolation and purification. A representative, optimized pathway consists of:
The rationale prioritizes readily available starting materials, high-yielding steps with orthogonal reactivity, and purification strategies amenable to scale-up. Protecting groups are generally avoided due to the compatibility of the pyridine nitrogen under the reaction conditions employed.
While 1-(chlorosulfonyl)azepane is often commercially sourced or prepared via direct sulfonylation of azepane, the synthesis and modification of the azepane ring itself are relevant precursors. Key catalytic methodologies include:
Table 1: Catalytic Methods for Azepane Synthesis/Modification
Method | Catalyst | Typical Substrate | Primary Product | Key Advantage |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs G-II, Hoveyda-Grubbs HG-II | N,N-Diallylamine derivatives | 2,3,6,7-Tetrahydroazepine | High stereoselectivity, ring size control |
Hydrogenation (Post-RCM) | Pd/C, PtO₂ | 2,3,6,7-Tetrahydroazepine | Azepane | Efficient saturation |
Reductive Amination | NaBH(OAc)₃ (STAB), Pd/C, Raney Ni | Azepane + Aldehyde/Ketone | N-Substituted Azepane (e.g., N-Me) | Mild conditions, functional group tolerance |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Azepane + Aryl Halide | N-Arylazepane | Access to N-(hetero)aryl derivatives |
The sulfonylation step linking the azepane sulfonyl chloride to the secondary amine backbone is critical. Optimization focuses on:
Table 2: Sulfonylation Solvent Optimization Study
Solvent | Base (1.2 equiv) | Temp (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, Area %) | Primary Impurity |
---|---|---|---|---|---|---|
DCM | Et₃N | 0 → RT | 4 | 85 | 98.5 | < 0.5% Hydrolysis Product |
THF | Et₃N | 0 → RT | 5 | 82 | 98.0 | < 0.5% Hydrolysis Product |
MeCN | DIPEA | RT | 3 | 88 | 97.8 | < 1.0% DIPEA Salt |
DMF | NMM | RT | 2 | 90 | 96.2 | ~2% DMF-related impurities |
Toluene | Et₃N | RT | 8 | 65 | 95.5 | ~3% Unreacted Amine |
Findings: DCM and THF provide the best combination of yield and purity. MeCN offers good yield but may require extensive washing to remove DIPEA salts. DMF gives high conversion but introduces persistent impurities complicating purification. Toluene is ineffective due to solubility limitations.
Conversion of the free base tertiary amine to the oxalate salt is vital for achieving a stable, crystalline, and pure final product.
Table 3: Oxalate Salt Crystallization Conditions
Solvent System | Method | Cooling Rate (°C/min) | Seeding | Crystal Habit | Isolated Yield (%) | Purity (HPLC, Area %) |
---|---|---|---|---|---|---|
IPA / H₂O (4:1) | Cool from Reflux | 0.5 | Yes | Prismatic needles | 92 | 99.7 |
EtOH / H₂O (3:1) | Cool from 60°C | 1.0 | No | Fine plates | 88 | 99.5 |
Acetone | Anti-solvent (MTBE) addition | N/A | No | Aggregated microcrystals | 85 | 99.0 |
IPA | Direct precipitation (aq.) | N/A | No | Amorphous/Gummy | 78* | 98.3 |
Note: Yield for direct precipitation often lower due to challenging isolation of amorphous material. IPA/Water with controlled cooling and seeding provides optimal results.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1